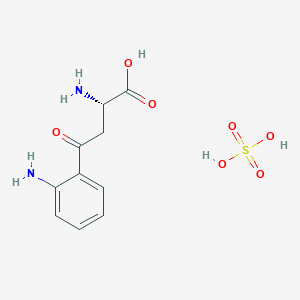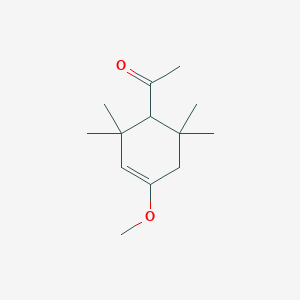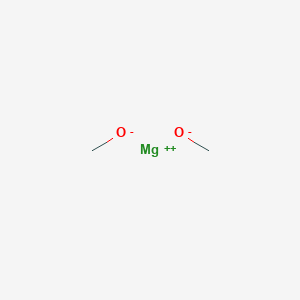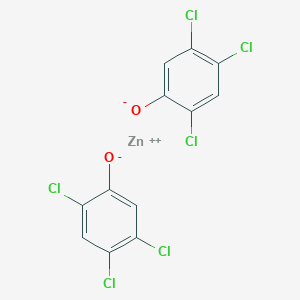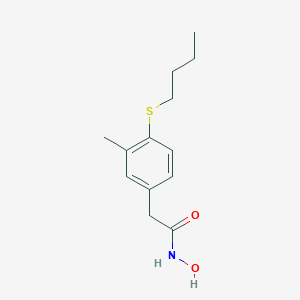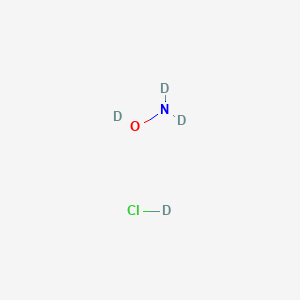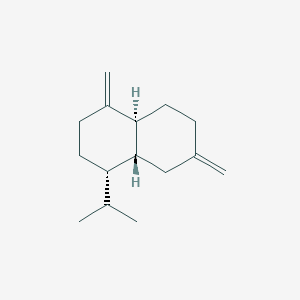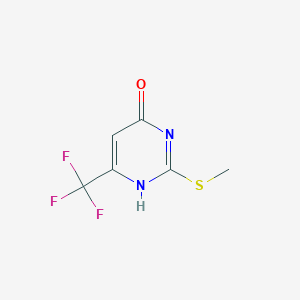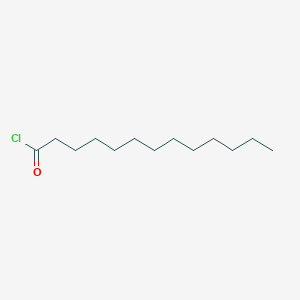
Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)-, also known as AHA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AHA is a potent inhibitor of the enzyme urease, which is responsible for the breakdown of urea into ammonia and carbon dioxide. Urease is found in many bacteria and is a critical factor in the pathogenesis of urinary tract infections, kidney stones, and other diseases.
作用机制
Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- inhibits urease by forming a stable complex with the active site of the enzyme. The complex prevents the binding of urea to the enzyme, thereby inhibiting its activity. Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- has been shown to be a competitive inhibitor of urease, meaning that it competes with urea for binding to the enzyme.
Biochemical and Physiological Effects:
Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- has been shown to have a variety of biochemical and physiological effects. Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- has been shown to reduce the production of ammonia in the urine, which is a critical factor in the formation of kidney stones. Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- has also been shown to reduce the growth of urease-producing bacteria in the urinary tract, thereby reducing the risk of urinary tract infections.
实验室实验的优点和局限性
Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- has several advantages for lab experiments. Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- is a potent inhibitor of urease, which makes it an excellent tool for studying the role of urease in disease pathogenesis. Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- has some limitations for lab experiments. Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- is a synthetic compound, and its effects may not be representative of those of natural compounds. Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- may also have off-target effects that could confound experimental results.
未来方向
There are several future directions for research on Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)-. One area of research is the development of Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)--based therapies for the treatment of urinary tract infections, kidney stones, and other diseases. Another area of research is the development of Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)--based diagnostic tools for the detection of urease-producing bacteria. Additionally, further research is needed to understand the biochemical and physiological effects of Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- and to identify any potential off-target effects.
合成方法
Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- can be synthesized by the reaction of 3-bromo-4-butoxyphenol with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction proceeds under mild conditions and yields Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- as a white crystalline solid. The purity of Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- can be improved by recrystallization from ethanol or ethyl acetate.
科学研究应用
Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- has been extensively studied for its potential therapeutic applications in the treatment of urinary tract infections, kidney stones, and other diseases. Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- has been shown to be a potent inhibitor of urease, which is a critical factor in the pathogenesis of these diseases. Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- has also been investigated for its potential use as a diagnostic tool for the detection of urease-producing bacteria.
属性
CAS 编号 |
15560-64-2 |
|---|---|
产品名称 |
Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- |
分子式 |
C12H16BrNO3 |
分子量 |
302.16 g/mol |
IUPAC 名称 |
2-(3-bromo-4-butoxyphenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C12H16BrNO3/c1-2-3-6-17-11-5-4-9(7-10(11)13)8-12(15)14-16/h4-5,7,16H,2-3,6,8H2,1H3,(H,14,15) |
InChI 键 |
LOKRZPSRQFVRBE-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)CC(=O)NO)Br |
规范 SMILES |
CCCCOC1=C(C=C(C=C1)CC(=O)NO)Br |
其他 CAS 编号 |
15560-64-2 |
同义词 |
2-(3-Bromo-4-butoxyphenyl)acetohydroxamic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid](/img/structure/B93103.png)
